molecular formula C18H21NO6 B15157295 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate

4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B15157295
M. Wt: 347.4 g/mol
InChI Key: AKFJWRDCWYYTIG-UHFFFAOYSA-N
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Description

4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate is an ester derivative combining a nitrooxybutyl group with the 2-(6-methoxynaphthalen-2-yl)propanoate moiety. The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen, which shares the 2-(6-methoxy-2-naphthyl)propionic acid core . The compound has been patented for treating pain and inflammation, highlighting its pharmacological relevance .

Properties

IUPAC Name

4-nitrooxybutyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJWRDCWYYTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870083
Record name 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate involves several steps.

Biological Activity

4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate features a nitrooxy group, which is known for its role in nitric oxide (NO) donation. The presence of the methoxynaphthalene moiety enhances its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

  • Nitric Oxide Donation : The nitrooxy group in the compound is a precursor for nitric oxide, a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. This mechanism suggests potential cardiovascular benefits.
  • Antioxidant Properties : Compounds with naphthalene derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress. The methoxy group may enhance this property by stabilizing free radicals.
  • Enzyme Inhibition : Preliminary studies indicate that similar compounds can act as inhibitors for certain enzymes, such as glutathione transferases (GSTs), which are involved in detoxification processes in the body. This inhibition could lead to enhanced efficacy in cancer therapy by preventing tumor cell proliferation.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related naphthalene derivatives, demonstrating that these compounds could induce apoptosis in cancer cells through cell cycle arrest at the G2 phase. The research indicated that modifications to the naphthalene structure could significantly enhance the potency against various cancer cell lines .

Case Study 2: Cardiovascular Effects

Research on nitrooxy compounds has shown their effectiveness in reducing blood pressure and improving endothelial function. A specific study highlighted that compounds similar to 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate exhibited vasorelaxation effects on isolated vascular tissues, suggesting potential therapeutic applications in hypertension .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerInduces apoptosis
CardiovascularVasodilation via NO donation
AntioxidantFree radical stabilizationGeneral knowledge

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-(6-methoxynaphthalen-2-yl)propanoate scaffold is versatile, with modifications to the ester group leading to diverse applications. Below is a comparative analysis of key analogs:

Structural and Functional Analogues

Compound Name Ester Group Application/Function Key Properties/Findings References
4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate 4-Nitrooxybutyl Anti-inflammatory, analgesic NO release potential; patented for pain/inflammation treatment
Bis[2-(6-methoxynaphthalen-2-yl)propanoate] metal complexes (Ni, Cu, Zn, Sn) Metal-coordinated ester Photostabilizers for PMMA polymers NiL2 > CuL2 > ZnL2 > SnL2 in photostabilization efficiency; act via UV absorption
4-Iodobenzyl 2-(6-methoxynaphthalen-2-yl)propanoate 4-Iodobenzyl Crystal structure studies Structural data informs packing efficiency and steric effects
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate 2-Methoxyphenyl Crystallography Comparative analysis of bond angles and torsion angles in solid state
Morpholin-4-yl 2-(6-methoxynaphthalen-2-yl)propan-1-one Morpholine amide Biological studies Derived from Naproxen; modified for enhanced bioavailability
Cyhalofop butyl ester Butyl (herbicide substituent) Herbicide Targets acetyl-CoA carboxylase in plants; structurally distinct but shares ester linkage

Key Comparative Insights

  • Biological Activity: The nitrooxybutyl derivative’s therapeutic application contrasts with metal complexes used in polymer photostabilization . The nitrooxy group may confer dual activity (anti-inflammatory + NO-mediated vasodilation), whereas metal complexes function via UV absorption and radical scavenging.
  • Physical Properties: Crystal structures (e.g., 4-iodobenzyl and 2-methoxyphenyl derivatives) reveal steric and electronic effects of substituents. Bulky groups (e.g., iodobenzyl) influence molecular packing, which correlates with stability and melting points . The nitrooxybutyl group’s polar nature may enhance solubility compared to non-polar alkyl esters like cyhalofop butyl .
  • Synthetic Flexibility: Esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with diverse alcohols (e.g., nitrooxybutanol, iodobenzyl alcohol) allows tailored functionality. Metal complexes require coordination chemistry, adding steps but enabling unique stabilization mechanisms .

Data Table: Molecular and Functional Comparison

Property 4-(Nitrooxy)butyl Derivative Metal Complexes (NiL2) 4-Iodobenzyl Ester Cyhalofop Butyl Ester
Molecular Weight ~375 g/mol (estimated) Varies by metal 486.29 g/mol 440.38 g/mol
Key Substituent Nitrooxybutyl Ni(II) ion Iodobenzyl Trifluoromethylpyridinyl
Application Pharmaceutical Polymer stabilizer Structural studies Herbicide
Mechanism NO release + COX inhibition UV absorption N/A ACCase inhibition
Bioavailability High (ester prodrug) Low (polymer additive) N/A Plant-specific uptake

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves two key steps:

Naphthalene Core Preparation : The 6-methoxynaphthalen-2-yl group can be synthesized via Friedel-Crafts alkylation or coupling reactions, similar to methods used for 7-hydroxy-4-phenylcoumarin derivatives (e.g., K₂CO₃-mediated alkoxylation in acetone under reflux) .

Esterification : React the naphthalene intermediate with 4-(nitrooxy)butyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF. Monitor progress via TLC using hexane:ethyl acetate (9:1) .

  • Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1.2 molar ratio of acid to bromide) to maximize yield. Purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), nitrooxy (-ONO₂, δ ~4.5 ppm for adjacent CH₂), and naphthalene aromatic protons (δ 7.0–8.5 ppm). Compare with structurally similar benzofuran esters .
  • FT-IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • HRMS : Validate molecular formula (C₁₈H₁₉NO₆) with <2 ppm mass error.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitro group reduction vs. ester hydrolysis) impact the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via HPLC-MS .
  • Key Findings : Nitro groups are prone to reduction under acidic conditions (e.g., pH <4), while ester bonds hydrolyze in basic media (pH >10). Use stabilizers like antioxidants (e.g., BHT) in acidic formulations .

Q. What computational modeling approaches can predict the compound’s reactivity in nucleophilic acyl substitution reactions, and how do steric effects from the naphthalene moiety influence these outcomes?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. Compare activation energies for reactions at the ester carbonyl vs. nitrooxy group .
  • Steric Analysis : Molecular docking (AutoDock Vina) reveals that the 6-methoxynaphthalen-2-yl group creates a steric barrier (~2.5 Å van der Waals radius), reducing accessibility to the ester carbonyl .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) across in vitro and in vivo studies?

  • Data Analysis Framework :

Dose-Response Curves : Compare IC₅₀ values in RAW 264.7 macrophages (anti-inflammatory) vs. HepG2 cells (cytotoxicity).

Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., nitroreduction products) that may drive toxicity .

Species-Specific Effects : Test in zebrafish embryos (in vivo) to assess bioavailability differences vs. cell-based assays .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis, and how does polymorphism affect dissolution rates?

  • Crystallization Control :

  • Solvent Screening : Use polar aprotic solvents (e.g., acetonitrile) for high-purity crystals. Monitor via XRPD to detect polymorphs (Form I vs. Form II) .
  • Seeding : Introduce pre-characterized seeds during cooling crystallization to enforce consistent crystal packing .
    • Dissolution Testing : USP Apparatus II (paddle method) at 37°C in simulated gastric fluid. Form I shows 2.3× faster dissolution than Form II due to lower lattice energy .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate synthetic protocols (e.g., vs. 10) by replicating reactions with controlled parameters (solvent, catalyst). Use NMR to confirm intermediate structures .
  • Advanced Instrumentation : Single-crystal X-ray diffraction ( ) is critical for unambiguous structural confirmation, especially for nitrooxy group orientation .

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